Cas no 109317-74-0 (Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))

Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI), is a versatile organic compound featuring a trifluoromethyl group and a pyran ring. This compound exhibits enhanced stability and reactivity, making it suitable for various synthetic applications. Its unique structural features offer opportunities for the development of novel compounds with potential pharmaceutical and industrial applications.
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) structure
109317-74-0 structure
商品名:Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
CAS番号:109317-74-0
MF:C7H7O2F3
メガワット:180.12448
MDL:MFCD00975077
CID:91360
PubChem ID:3762402

Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
    • 1-(5,6-Dihydro-4H-pyran-3-yl)-2,2,2-trifluoro-ethanone
    • 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone
    • 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone
    • 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one
    • 3,4-Dihydro-5-trifluoroacetyl-2H-pyran
    • 3-Trifluoroacetyl-3,4-dihydro-2H-pyran
    • 5-trifluoroacetyl-2,3-dihydropyran
    • 5-trifluoroacetyl-3,4-dihydro-2H-pyran
    • AC1MXA5Q
    • AC1Q4I3C
    • ACMC-1C7HG
    • CTK0H2763
    • 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-ethanone
    • Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-
    • 109317-74-0
    • CTFORTFPVUYECO-UHFFFAOYSA-N
    • EN300-59331
    • Z905257824
    • CS-0252192
    • 1M-717
    • AKOS006240018
    • MFCD00975077
    • 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-1-ethanone
    • DTXSID40396070
    • Ethanone,1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-(9ci)
    • AMY37063
    • MDL: MFCD00975077
    • インチ: InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2
    • InChIKey: CTFORTFPVUYECO-UHFFFAOYSA-N
    • ほほえんだ: C1CC(=COC1)C(=O)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 180.03981
  • どういたいしつりょう: 180.04
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

  • PSA: 26.3
  • LogP: 1.81210

Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
1M-717-10MG
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-1-ethanone
109317-74-0 >90%
10mg
£63.00 2025-02-08
abcr
AB341032-1g
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-1-ethanone; .
109317-74-0
1g
€278.10 2025-02-20
Enamine
EN300-59331-0.5g
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one
109317-74-0 95.0%
0.5g
$116.0 2025-03-21
Ambeed
A294491-1g
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone
109317-74-0 97%
1g
$156.0 2024-04-26
Apollo Scientific
PC28003-1g
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one
109317-74-0 95
1g
£221.00 2025-02-21
Enamine
EN300-59331-5.0g
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one
109317-74-0 95.0%
5.0g
$535.0 2025-03-21
Aaron
AR008V8J-100mg
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
109317-74-0 95%
100mg
$89.00 2025-01-23
abcr
AB341032-250mg
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-1-ethanone; .
109317-74-0
250mg
€191.60 2025-02-20
Aaron
AR008V8J-250mg
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
109317-74-0 95%
250mg
$115.00 2025-01-23
Aaron
AR008V8J-1g
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
109317-74-0 95%
1g
$280.00 2025-01-23

Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) 関連文献

Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)に関する追加情報

Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) and Its Emerging Applications in Chemical Biology

Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI), is a fluorinated pyranone derivative that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, with the CAS number 109317-74-0, represents a class of molecules that are being extensively explored for their potential in drug discovery and molecular recognition. The presence of both trifluoromethyl and pyran moieties in its structure imparts distinct electronic and steric characteristics, making it a versatile scaffold for designing novel bioactive molecules.

The fluorine atoms in the trifluoromethyl group play a crucial role in modulating the bioactivity of this compound. Fluorine is known to influence metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design. Recent studies have highlighted the importance of fluorinated compounds in developing more effective and selective therapeutic agents. For instance, the trifluoromethyl group enhances the metabolic stability of drugs by resisting oxidation and hydrolysis, thereby prolonging their half-life in vivo. This property is particularly valuable in the development of long-acting pharmaceuticals.

The pyran ring in Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-, contributes to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Pyran derivatives are well-documented for their role in various biological processes and have been explored as intermediates in the synthesis of natural products and synthetic drugs. The combination of a fluorinated pyranone core with other functional groups has led to the discovery of several promising candidates for therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high accuracy. Molecular docking studies have shown that Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-, can bind effectively to enzymes and receptors involved in critical cellular pathways. For example, preliminary data suggest that this compound may interact with kinases and transcription factors, which are key players in cancer signaling pathways. Such interactions could potentially lead to the development of novel anticancer agents.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the complex framework of Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also open up new avenues for accessing structurally diverse fluorinated heterocycles.

In conclusion, Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-, represents a promising lead compound in chemical biology with potential applications in drug discovery and molecular recognition. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As research continues to uncover new biological functions and synthetic strategies for fluorinated compounds like this one,CAS number 109317-74-0 will undoubtedly play a significant role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:109317-74-0)Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
A993679
清らかである:99%
はかる:1g
価格 ($):165.0